9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one
Description
9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one is a biochemical compound with the molecular formula C13H8N4O and a molecular weight of 236.23. It is primarily used in proteomics research .
Properties
IUPAC Name |
12-amino-11,13,14-triazatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,8,10,12-heptaen-15-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O/c14-13-15-11-8-5-1-3-7-4-2-6-9(10(7)8)12(18)17(11)16-13/h1-6H,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOKPRIXXYGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC(=NN4C(=O)C3=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one has several scientific research applications, including:
Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.
Biology: It is used in proteomics research to study protein structures and functions.
Industry: It can be used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one can be compared with other similar compounds, such as:
7a,8,10-Triaza-cyclopenta[a]phenalen-7-one: Lacks the amino group at the 9th position.
9-Methyl-7a,8,10-triaza-cyclopenta[a]phenalen-7-one: Has a methyl group instead of an amino group at the 9th position.
9-Hydroxy-7a,8,10-triaza-cyclopenta[a]phenalen-7-one: Has a hydroxy group instead of an amino group at the 9th position.
The presence of the amino group in this compound makes it unique and may contribute to its specific biochemical properties and applications .
Biological Activity
9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a fused ring system containing nitrogen atoms, contributes to its reactivity and interaction with biological systems.
- Molecular Formula : C13H8N4O
- Molecular Weight : 236.23 g/mol
- CAS Number : 18596-11-7
The compound features an amino group that can participate in various chemical reactions, making it a candidate for multiple biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The amino group allows for hydrogen bonding with biological macromolecules, influencing their structure and function. Additionally, the tricyclic structure may facilitate interactions with various receptors and enzymes.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death (apoptosis) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of pathogens, including bacteria and fungi:
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| Candida albicans | 12 | 100 |
These findings suggest that it may serve as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and neuroinflammation:
- Case Study : In a model of neuroinflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved neuronal survival rates .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several chemical routes involving cyclization reactions. Its derivatives are being explored for enhanced biological activities and specificity.
Potential Applications
- Pharmaceutical Development : Given its diverse biological activities, this compound holds promise as a scaffold for drug development targeting cancer and infectious diseases.
- Biochemical Probes : It can be utilized in proteomics research to study protein interactions due to its ability to form stable complexes with biomolecules .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 9-Amino-7a,8,10-triaza-cyclopenta[a]phenalen-7-one?
Answer:
The compound can be synthesized via cyclocondensation reactions involving spirocyclic intermediates and Schiff bases. For example, reactions of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl imines yield fused heterocyclic structures, as demonstrated in analogous syntheses of related spiro compounds . Characterization should include:
- Elemental analysis to confirm stoichiometry.
- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- UV-Vis spectroscopy to assess electronic transitions (e.g., π→π* or n→π* bands).
- Melting point determination for purity assessment.
Advanced characterization (e.g., X-ray crystallography) is recommended but may require high-purity crystals due to structural complexity .
Basic: What challenges arise in structural elucidation of this compound, and how can they be addressed?
Answer:
The fused polycyclic framework and multiple heteroatoms complicate NMR interpretation. Key strategies include:
- Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) to resolve overlapping signals, with DEPT and HSQC for connectivity mapping.
- X-ray crystallography to resolve spirocyclic and fused ring conformations, though crystal growth may require optimized conditions .
- Computational modeling (e.g., DFT) to predict spectral data and cross-validate experimental results.
Advanced: How can reaction conditions be optimized to improve yield and purity in derivatives synthesis?
Answer:
Variations in catalysts, solvents, and temperature are critical. For example:
- Catalyst screening : Use pyrrolidine derivatives to stabilize intermediates during cyclocondensation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature gradients : Stepwise heating (e.g., 60°C → 110°C) to control exothermic reactions.
Monitor progress via TLC or HPLC to isolate intermediates and minimize side products .
Advanced: How should researchers resolve contradictions between elemental analysis and spectroscopic data?
Answer:
Discrepancies may arise from residual solvents or non-stoichiometric byproducts. Mitigation steps:
- Purification : Recrystallization or column chromatography.
- Combined techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions.
- Thermogravimetric analysis (TGA) to detect solvent/moisture content affecting elemental results .
Basic: What safety protocols are critical for handling this compound?
Answer:
Refer to GHS guidelines for:
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First-aid measures : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced: What methodologies enable selective functionalization of the amino group without degrading the core structure?
Answer:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amino group during subsequent reactions.
- Mild acylating agents : Acetic anhydride in dichloromethane at 0°C minimizes side reactions.
- Catalytic hydrogenation : For deprotection without harsh acids/bases .
Advanced: How can researchers address discrepancies between theoretical and experimental spectral data?
Answer:
- DFT calculations : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets to predict IR/UV-Vis spectra.
- Solvent effects : Include solvent models (e.g., PCM) to refine computational data.
- Vibrational analysis : Compare experimental IR peaks with computed modes to identify conformational isomers .
Basic: What stability tests are recommended for long-term storage?
Answer:
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) if UV-Vis shows photolytic activity .
Advanced: What advanced applications in materials science warrant further investigation?
Answer:
- Optoelectronic properties : Study charge-transfer transitions via cyclic voltammetry and fluorescence spectroscopy.
- Coordination chemistry : Screen metal-binding behavior (e.g., with Cu²⁺ or Fe³⁺) for catalytic or sensing applications.
- Supramolecular assembly : Explore π-stacking interactions using TEM/SAXS .
Advanced: How should conflicting literature reports on synthesis pathways be reconciled?
Answer:
- Systematic replication : Reproduce methods under controlled conditions (e.g., inert atmosphere, standardized reagents).
- Kinetic studies : Use in-situ FTIR or Raman to track intermediate formation.
- Meta-analysis : Compare yields, purity, and characterization data across studies to identify optimal protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
